molecular formula C4H10NO5PS B121307 S-Methyl Phosphocysteine CAS No. 152269-49-3

S-Methyl Phosphocysteine

Cat. No. B121307
M. Wt: 215.17 g/mol
InChI Key: IIALWEPLPCANHU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl Phosphocysteine (MPC) is a naturally occurring compound that belongs to the family of phosphoamino acids. It is a derivative of cysteine and is found in various organisms, including bacteria, plants, and animals. MPC has been the subject of several scientific studies due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of S-Methyl Phosphocysteine is not fully understood. However, it is believed to work by regulating various signaling pathways in the body, including the PI3K/Akt pathway, the AMPK pathway, and the NF-κB pathway. S-Methyl Phosphocysteine has also been shown to act as an antioxidant and reduce oxidative stress in the body.

Biochemical And Physiological Effects

S-Methyl Phosphocysteine has several biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve glucose metabolism, and increase insulin sensitivity. S-Methyl Phosphocysteine has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

One advantage of using S-Methyl Phosphocysteine in lab experiments is its natural occurrence, which reduces the risk of toxicity and side effects. Another advantage is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design targeted experiments.

Future Directions

There are several future directions for research on S-Methyl Phosphocysteine. One direction is to further investigate its mechanism of action and signaling pathways in the body. Another direction is to study its potential therapeutic applications in other fields, such as neurodegenerative diseases and aging. Finally, more research is needed to determine the optimal dosage and administration of S-Methyl Phosphocysteine for therapeutic use.
Conclusion:
In conclusion, S-Methyl Phosphocysteine is a naturally occurring compound with potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but it is believed to work by regulating various signaling pathways in the body. S-Methyl Phosphocysteine has several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and reducing oxidative stress. While there are advantages to using S-Methyl Phosphocysteine in lab experiments, there are also limitations due to the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential of S-Methyl Phosphocysteine for therapeutic use.

Synthesis Methods

S-Methyl Phosphocysteine can be synthesized using various methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of L-cysteine with phosphorus oxychloride and methanol in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as Escherichia coli or Saccharomyces cerevisiae that are genetically modified to produce S-Methyl Phosphocysteine.

Scientific Research Applications

S-Methyl Phosphocysteine has been studied for its potential therapeutic applications in various fields, including cancer, diabetes, and cardiovascular diseases. In cancer research, S-Methyl Phosphocysteine has been shown to inhibit the growth of tumor cells and induce apoptosis. In diabetes research, S-Methyl Phosphocysteine has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular research, S-Methyl Phosphocysteine has been shown to reduce inflammation and oxidative stress.

properties

CAS RN

152269-49-3

Product Name

S-Methyl Phosphocysteine

Molecular Formula

C4H10NO5PS

Molecular Weight

215.17 g/mol

IUPAC Name

(2R)-2-amino-3-(phosphonomethylsulfanyl)propanoic acid

InChI

InChI=1S/C4H10NO5PS/c5-3(4(6)7)1-12-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI Key

IIALWEPLPCANHU-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SCP(=O)(O)O

SMILES

C(C(C(=O)O)N)SCP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)SCP(=O)(O)O

synonyms

2-amino-3-((phosphonomethyl)thio)propionic acid
APMTP
L-2-amino-3-((phosphonomethyl)thio)propanoic acid

Origin of Product

United States

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